molecular formula C17H19FN2O5S B11133467 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)alaninamide

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)alaninamide

Cat. No.: B11133467
M. Wt: 382.4 g/mol
InChI Key: YKQQVFWNSHJRHX-UHFFFAOYSA-N
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Description

N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)alaninamide is a synthetic organic compound characterized by its unique structural features, including a sulfonyl group attached to a dimethoxyphenyl ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)alaninamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzenesulfonyl chloride and 2-fluoroaniline.

    Formation of Intermediate: The first step involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base like triethylamine to form an intermediate sulfonamide.

    Coupling Reaction: The intermediate is then coupled with alanine or its derivatives under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)alaninamide would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of sulfides or other reduced forms.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)alaninamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)alaninamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)alaninamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)isoleucinamide
  • N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)-N-(4-fluorophenyl)glycinamide

Uniqueness

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

This detailed overview provides a comprehensive understanding of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)alaninamide, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C17H19FN2O5S

Molecular Weight

382.4 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C17H19FN2O5S/c1-11(17(21)19-14-7-5-4-6-13(14)18)20-26(22,23)12-8-9-15(24-2)16(10-12)25-3/h4-11,20H,1-3H3,(H,19,21)

InChI Key

YKQQVFWNSHJRHX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1F)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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